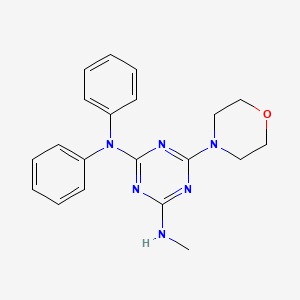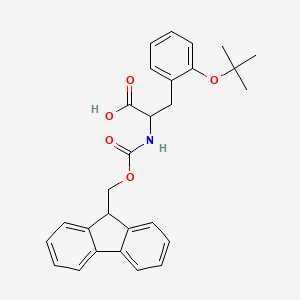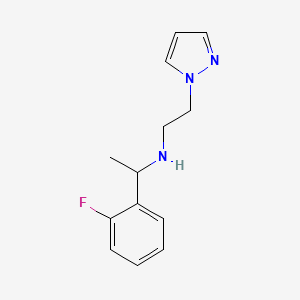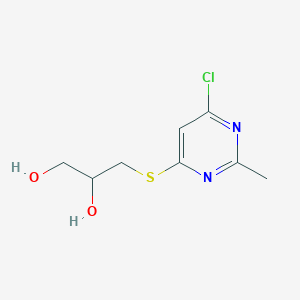
(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a chemical compound with the molecular formula C17H19BrN2O2 It is characterized by the presence of a benzyl group attached to a diazepane ring and a bromofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone typically involves the reaction of 4-benzyl-1,4-diazepane with 5-bromofuran-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzyl-1,4-diazepan-1-yl)(2,4,5-trifluorophenyl)methanone
- (4-Benzyl-6-methyl-1,4-diazepan-1-yl)(1H-imidazol-5-yl)methanone
- (4-Benzyl-6-methyl-1,4-diazepan-1-yl)(3-methyl-1H-pyrrol-2-yl)methanone
Uniqueness
(4-Benzyl-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is unique due to the presence of the bromofuran moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the diazepane ring or the aromatic moiety.
Propriétés
Formule moléculaire |
C17H19BrN2O2 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
(4-benzyl-1,4-diazepan-1-yl)-(5-bromofuran-2-yl)methanone |
InChI |
InChI=1S/C17H19BrN2O2/c18-16-8-7-15(22-16)17(21)20-10-4-9-19(11-12-20)13-14-5-2-1-3-6-14/h1-3,5-8H,4,9-13H2 |
Clé InChI |
HYDIWVOJYPOJFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















